molecular formula C7H5Cl2FO2S B2371682 (2-Chloro-6-fluorophenyl)methanesulfonyl chloride CAS No. 926257-07-0

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride

Cat. No.: B2371682
CAS No.: 926257-07-0
M. Wt: 243.07
InChI Key: VFDXEVWUTIVWCR-UHFFFAOYSA-N
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Description

“(2-Chloro-6-fluorophenyl)methanesulfonyl chloride” is an aromatic compound that is widely used in organic synthesis. It has a molecular weight of 243.09 and its IUPAC name is the same as its common name . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5Cl2FO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure. For a detailed molecular structure, it’s recommended to refer to databases like ChemSpider .


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . Its molecular weight is 243.09 . More detailed physical and chemical properties may be available in its Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Chemical Synthesis and Modification

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride is utilized in various chemical synthesis processes. For instance, it's involved in the synthesis of 2-chloro-1,1-difluoroallyl mesylates through a novel rearrangement, showcasing its role in creating complex organic compounds with potential utility in pharmaceuticals and material science (Ando et al., 2005). The compound is also a component in the synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives, serving as a synthon for various fluoromethylated organic molecules, indicating its versatility in organic chemistry (Prakash et al., 2010).

Reaction with Nucleophiles

Studies have demonstrated that this compound reacts with nucleophiles, yielding products derived from bis(trimethylsilyl)sulfene. This property is significant for understanding the reactivity and potential applications of the compound in more complex chemical reactions (King et al., 2000).

Electrochemical Applications

The compound plays a role in the electrochemical domain as well. For instance, methanesulfonyl chloride, a related compound, forms a room-temperature ionic liquid with AlCl3. This liquid has been used to study the electrochemical properties of vanadium pentoxide films in the context of potential cathode materials for batteries, illustrating the compound's relevance in energy storage research (Su et al., 2001).

Organic Synthesis Catalysis

In organic synthesis, this compound has been identified as a catalyst. It facilitates the synthesis of benzoxazoles directly from carboxylic acids, demonstrating its catalytic utility in synthesizing heterocyclic compounds, which are crucial in drug development and various industrial applications (Kumar et al., 2008).

Elimination of Genotoxic Impurities

The compound has been used in the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, providing a method to eliminate concerns over genotoxic impurities. This application is crucial in pharmaceutical manufacturing, where the presence of such impurities can have significant health implications (Rosen et al., 2011).

Mechanism of Action

The mechanism of action of “(2-Chloro-6-fluorophenyl)methanesulfonyl chloride” is not specified in the search results. It’s likely that the mechanism of action would depend on the specific context in which this compound is used, such as the type of reaction it’s involved in or the compounds it’s reacting with .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H332 (Harmful if swallowed or inhaled) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding inhalation or ingestion, using protective equipment, and seeking immediate medical attention in case of exposure .

Future Directions

As for the future directions, “(2-Chloro-6-fluorophenyl)methanesulfonyl chloride” will likely continue to be used in organic synthesis. Its potential applications and research directions would depend on the needs of the scientific and industrial communities. For more detailed information, it’s recommended to refer to recent publications in the field .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDXEVWUTIVWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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